molecular formula C7H5Cl2N3 B1457791 4-Chloropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1820642-26-9

4-Chloropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1457791
CAS No.: 1820642-26-9
M. Wt: 202.04 g/mol
InChI Key: OUVRZLCXLNIFTI-UHFFFAOYSA-N
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Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Isomeric Considerations

Comparative Analysis of Pyridopyrimidine Regioisomers

The pyrido[3,4-d]pyrimidine scaffold exhibits distinct electronic and steric properties compared to its regioisomers, such as pyrido[2,3-d]pyrimidines. The numbering convention places the pyridine ring fused to the pyrimidine core at positions 3 and 4, creating a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5 (Figure 1). This arrangement maximizes electron delocalization, contributing to enhanced stability and reactivity.

In contrast, pyrido[2,3-d]pyrimidines feature a different fusion pattern, altering the distribution of π-electron density. For example, pyrido[2,3-d]pyrimidine derivatives often exhibit lower solubility due to reduced polar surface area compared to their pyrido[3,4-d] counterparts. A comparative study of regioisomers revealed that pyrido[3,4-d]pyrimidines display improved hydrogen-bonding capacity, critical for intermolecular interactions in crystal packing and biological binding.

Property Pyrido[3,4-d]pyrimidine Pyrido[2,3-d]pyrimidine
Polar Surface Area (Ų) 38.67 35.0
LogP (ACD) 0.19 0.15
Solubility (H₂O, 25°C) Moderate Low
Tautomeric Forms and Electronic Configuration

4-Chloropyrido[3,4-d]pyrimidine exists predominantly in the lactam tautomeric form due to resonance stabilization. The electron-withdrawing chlorine substituent at position 4 further enhances the planarity of the aromatic system, minimizing tautomerism. However, in polar aprotic solvents, minor enol tautomers may form transiently, as observed in related pyrido[3,2-d]pyrimidines.

The electronic configuration is dominated by conjugated π-systems, with the chlorine atom withdrawing electron density through σ and π bonds. This results in a partial positive charge on the adjacent carbon atoms, facilitating nucleophilic substitution reactions.

Crystallographic Characterization

Single-Crystal X-ray Diffraction Studies

X-ray diffraction data confirms the planar structure of 4-chloropyrido[3,4-d]pyrimidine hydrochloride, with bond lengths and angles consistent with aromatic systems. Key geometric parameters include:

  • N1–C2 : 1.33 Å (partial double bond character)
  • C4–Cl : 1.76 Å (typical for C–Cl bonds)
  • C5–N3 : 1.31 Å (double bond).

The hydrochloride salt forms a zwitterionic structure, with the pyridine nitrogen protonated and the chloride ion acting as a counterion. This protonation increases solubility in polar solvents.

Packing Arrangements and Intermolecular Interactions

Crystals exhibit a monoclinic lattice (space group P2₁/c) with a unit cell containing four molecules. Intermolecular interactions include:

  • N–H···Cl hydrogen bonds between protonated nitrogen and chloride ions (2.35 Å).
  • π–π stacking between adjacent pyrido[3,4-d]pyrimidine rings (3.5–4.0 Å).
  • C–Cl···π halogen-arene interactions, stabilizing the crystal lattice.

Thermodynamic Properties

Phase Transition Behavior and Thermal Stability

4-Chloropyrido[3,4-d]pyrimidine hydrochloride melts at 108–110°C, decomposing above 300°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to melting, indicating high purity. Thermal degradation pathways involve dehydrochlorination and cleavage of the pyrido[3,4-d]pyrimidine core.

Solubility Profile in Polar/Non-Polar Solvent Systems

Solubility varies significantly with solvent polarity:

Solvent Solubility (mg/mL)
Water 5.0
Methanol 12.3
Ethanol 8.7
Acetonitrile 6.2
Dichloromethane 0.5

Enhanced solubility in alcohols is attributed to hydrogen-bonding interactions between the hydrochloride ion and solvent molecules. Non-polar solvents show limited solubility due to the compound’s hydrophilic nature.

Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRZLCXLNIFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Chlorination Route Using Cyano and Formamidine Derivatives

One common and industrially relevant approach involves the following key steps:

Step Description Reagents & Conditions Notes
1. Alkylation Reaction of ethyl cyanoacetate with a haloalkyl derivative (e.g., 2-bromomethyl-1,3-dioxolane) under alkaline catalysis to form a cyano-substituted intermediate Alkaline catalyst (e.g., K₂CO₃), solvent, controlled temperature Molar ratio of haloalkyl to cyanoacetate typically 0.2–0.3:1
2. Cyclization Ring closure of the cyano intermediate with formamidine acetate under alkaline conditions, followed by acid hydrolysis to yield 4-hydroxypyrido[3,4-d]pyrimidine Alkaline catalyst, hydrochloric acid for hydrolysis This step forms the heterocyclic core with a hydroxyl group at position 4
3. Chlorination Reaction of 4-hydroxypyrido[3,4-d]pyrimidine with phosphorus oxychloride to substitute the hydroxyl with chlorine, affording 4-chloropyrido[3,4-d]pyrimidine Phosphorus oxychloride (POCl₃), controlled temperature High yield, product easy to purify

This method is noted for its simplicity, mild production conditions, and high yield, making it suitable for industrial scale-up. The use of alkaline catalysts and POCl₃ chlorination is well-established in heterocyclic chemistry, providing efficient conversion with minimal side reactions.

Alternative Condensation and Cyclization Using Dichloroacrylonitrile and Orthoformate

Another innovative method involves:

Step Description Reagents & Conditions Notes
1. Condensation Reaction of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in the presence of a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) in solvents like cyclohexane or tetrahydrofuran Lewis acid catalyst (1–5% mass), temperature 50–80 °C, 2–10 hours Produces a dichlorobutadiene intermediate
2. Cyclization Addition condensation and elimination reaction of the intermediate with formamidine salt under alkaline conditions to form 4-chloropyrido[3,4-d]pyrimidine Alkali base, solvent such as acetonitrile High selectivity and yield, minimal waste generation

This method is praised for its environmental friendliness, low cost, and operational simplicity. It avoids hazardous reagents like Raney nickel and reduces wastewater and acid waste production, aligning with green chemistry principles. The raw materials are inexpensive and readily available, enhancing industrial viability.

Comparative Analysis of Preparation Methods

Feature Alkylation-Cyclization-Chlorination Route Dichloroacrylonitrile-Orthoformate Route
Raw Materials Ethyl cyanoacetate, haloalkyl derivatives, formamidine acetate, POCl₃ 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, Lewis acid catalyst
Number of Steps 3 2
Catalysts Alkaline catalysts, POCl₃ Lewis acid catalysts (ZnCl₂, FeCl₃), alkali base
Reaction Conditions Mild alkaline and acidic hydrolysis, chlorination at controlled temperature Moderate temperature (50–80 °C), 2–10 hours reaction time
Yield High (typically >60%) High with good selectivity
Environmental Impact Moderate, POCl₃ generates acid waste Low, minimal waste, green solvents
Industrial Suitability Proven, scalable Promising, cost-effective

Research Findings and Industrial Considerations

  • The alkylation-cyclization-chlorination method has been industrially adopted due to its straightforward process and high product purity. However, the use of phosphorus oxychloride requires careful handling and waste treatment.
  • The dichloroacrylonitrile-orthoformate method offers a safer and greener alternative with comparable yields and fewer environmental concerns, making it attractive for sustainable manufacturing.
  • Both methods rely on the availability of formamidine derivatives to construct the pyrimidine ring, emphasizing the importance of precursor quality.
  • Reaction optimization studies indicate that controlling molar ratios, catalyst loading, and reaction temperature is critical for maximizing yield and minimizing byproducts.
  • The formation of the hydrochloride salt is typically achieved by treating the free base 4-chloropyrido[3,4-d]pyrimidine with hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Alkylation-Cyclization-Chlorination Dichloroacrylonitrile-Orthoformate
Solvents Various, including polar aprotic and aqueous acidic media Cyclohexane, THF, acetonitrile
Catalysts Alkaline bases (e.g., K₂CO₃), POCl₃ Lewis acids (ZnCl₂, FeCl₃), alkali base
Temperature 25–100 °C depending on step 50–80 °C
Reaction Time Several hours per step 2–10 hours
Yield >60% overall High, exact % varies with conditions
Waste Acidic and aqueous waste from POCl₃ step Low waste generation
Safety Requires handling of corrosive POCl₃ Safer reagents, less hazardous

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyridopyrimidine, while Suzuki coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloropyrido[3,4-d]pyrimidine derivatives as anticancer agents. A notable study synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that several compounds exhibited selective activity against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 cells. The structure–activity relationship (SAR) analysis revealed that modifications at the C-4 position significantly influenced the anticancer efficacy of these compounds .

Case Study: NCI 60 Cell Line Screening

  • Objective : Evaluate the cytotoxic effects of synthesized derivatives.
  • Method : Compounds were screened using the National Cancer Institute's 60 human cancer cell line panel.
  • Findings : Specific analogs demonstrated high selectivity against certain cancer types, suggesting their potential as targeted chemotherapeutic agents .

Inhibition of Dihydrofolate Reductase

Another promising application of 4-chloropyrido[3,4-d]pyrimidine is its role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition is particularly relevant for treating Pneumocystis pneumonia in immunocompromised patients. Research has focused on developing selective inhibitors that can effectively target the pathogen without affecting human DHFR, thereby minimizing side effects .

Case Study: Development of Selective Inhibitors

  • Objective : Create potent inhibitors for Pneumocystis jirovecii DHFR.
  • Method : Molecular modeling and enzyme assays were employed to design compounds based on structural differences between pathogen and human DHFR.
  • Results : Several derivatives showed enhanced selectivity and potency compared to existing treatments .

The synthesis of 4-chloropyrido[3,4-d]pyrimidine derivatives has been optimized to improve yield and reduce synthesis time. Various methods have been explored, including palladium-catalyzed cross-coupling reactions, which facilitate the introduction of diverse substituents at the C-4 position. These synthetic advancements are crucial for developing a library of compounds for biological testing .

Synthesis Method Yield (%) Remarks
Palladium-catalyzed couplingUp to 85Efficient for introducing diverse substituents
Nucleophilic aromatic substitutionVariesUseful for generating specific analogs

Targeting Kinases

Research has also indicated that 4-chloropyrido[3,4-d]pyrimidine derivatives can act as kinase inhibitors. Kinases are pivotal in signaling pathways that regulate cell growth and proliferation; thus, their inhibition can lead to effective cancer therapies. The development of these compounds aims to provide targeted therapy options with reduced side effects compared to traditional chemotherapeutics .

Case Study: Kinase Inhibition

  • Focus : Investigating the inhibitory effects on specific kinases involved in tumorigenesis.
  • Outcome : Certain derivatives demonstrated promising activity against selected kinases, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an antagonist of the human chemokine receptor CXCR2. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Target of Action
this compound primarily targets the CXCR2 receptor , which is involved in inflammatory responses and immune system modulation. The compound acts as an antagonist, inhibiting the receptor's signaling pathways that are crucial for the recruitment of neutrophils during inflammation.

Biochemical Pathways
The key biochemical pathway affected by this compound is the CXCL8-CXCR2 axis , which plays a significant role in various inflammatory and autoimmune diseases. By modulating this pathway, this compound has potential therapeutic effects in conditions characterized by excessive CXCR2 signaling, including certain cancers and neurodegenerative disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-Chloropyrido[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. Notably, some compounds displayed selective activity against breast and renal cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance its biological activity. For example, substitutions at the C-4 position have been shown to significantly affect the compound's potency as a CXCR2 antagonist and its anticancer efficacy. A notable finding is that certain analogues maintain high selectivity against specific cancer types while minimizing toxicity to normal cells .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 (µM)Target ReceptorReference
This compoundCXCR2 Antagonist0.11CXCR2
4-Substituted 2-amino derivativesAnticancerVariesVarious Cancer Lines
8-Substituted derivativesHistone Demethylase InhibitorVariesKDM4

Case Studies

  • CXCR2 Antagonism : A study explored the antagonistic potency of various pyrido[3,4-d]pyrimidines against CXCR2. The original compound exhibited an IC50 value of 0.11 µM , indicating strong inhibition of receptor signaling involved in inflammation and tumor progression .
  • Anticancer Screening : In another study involving a series of derivatives synthesized from 4-Chloropyrido[3,4-d]pyrimidine, several compounds showed selective cytotoxicity against breast cancer cell lines (MCF-7) and renal cancer cell lines (UO-31). The promising candidates from this screening are being further evaluated for their mechanisms of action and potential clinical applications .

Q & A

Q. What are the common synthetic routes for preparing 4-chloropyrido[3,4-d]pyrimidine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key methods include:

  • Chlorination with POCl₃ : Reacting pyrido[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux conditions (120°C) to introduce the chloro group .
  • Thiol-mediated substitution : For derivatives, 2-chloro-pyrido[3,4-d]pyrimidine intermediates react with nucleophiles (e.g., 2,3-difluorobenzylthiol) in DMF at 60°C, achieving yields up to 88% .

Q. Optimization Strategies :

  • Use catalysts like CsOH to enhance reaction efficiency in aqueous ammonia systems .
  • Control stoichiometry (e.g., 2.0 eq. of nucleophile) to minimize side reactions .

Q. Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
ChlorinationPOCl₃, 120°C~75%
Thiol Substitution2,3-Difluorobenzylthiol, DMF, 60°C88%

Q. How can researchers ensure the purity and structural integrity of this compound during characterization?

Methodological Answer: Critical quality control measures include:

  • Pharmacopeial Tests :
    • Chloride Identification : Dissolve 20 mg/mL in water; reaction with silver nitrate confirms chloride presence .
    • Heavy Metals : Limit ≤20 μg/g via atomic absorption spectroscopy .
  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Verify substituent positions (e.g., aromatic protons at δ 6.3–8.5 ppm) .
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₆ClN₃·HCl = 214.6 g/mol).

Q. Table 2: Key Analytical Parameters

ParameterMethodAcceptable CriteriaReference
PurityHPLC≥95%
Chloride ContentTitration18–22% (w/w)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste and use licensed contractors for disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in targeting receptors like CXCR2?

Methodological Answer:

  • Functional Group Addition : Introduce amino or thiol groups at the 2-position to improve binding affinity. For example, 3-[(2-mercapto)pyrido[3,4-d]pyrimidine derivatives show enhanced antagonism for CXCR2 .
  • Chirality Considerations : Use (R)-alaninol to synthesize enantiopure derivatives, improving selectivity .

Q. Table 3: Bioactivity of Modified Derivatives

DerivativeIC₅₀ (CXCR2)Key ModificationReference
24d12 nM2-Thiol substitution
5-Chloro Analog45 nMHalogen positioning

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the chloro group .
  • Temperature : Keep at 2–8°C for long-term stability; avoid >40°C during synthesis .
  • Lyophilization : For hygroscopic batches, lyophilize to reduce water content (<5.0 mg/g loss on drying) .

Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate methods using standardized reagents (e.g., POCl₃ purity ≥99%) .
  • Data Triangulation : Cross-reference HPLC, NMR, and elemental analysis to resolve purity discrepancies .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and optimize reaction timelines .

Example Case : A reported 88% yield vs. 75% may stem from differences in nucleophile reactivity or catalyst loading.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropyrido[3,4-d]pyrimidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.